3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride
Overview
Description
3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group and a 4-methylbenzyl group attached to the piperazine ring, along with a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride can be achieved through several methods. One common approach involves the reaction of 1-(4-methylbenzyl)piperazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Another method involves the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. This approach involves the reaction of 1-(4-methylbenzyl)piperazine with methyl iodide under microwave irradiation in the presence of a suitable base and solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysis and supported catalysts can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or benzyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of 3-Methyl-1-(4-methylbenzyl)piperazine.
Reduction: Reduced piperazine derivatives with altered functional groups.
Substitution: Substituted piperazine derivatives with new functional groups replacing the original methyl or benzyl groups.
Scientific Research Applications
3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding due to its structural similarity to certain neurotransmitters.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other piperazine derivatives.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride can be compared with other similar compounds such as:
1-Methyl-4-benzylpiperazine: A closely related compound with similar stimulant effects but different potency and side effect profile.
1-(3-Trifluoromethylphenyl)piperazine: Another piperazine derivative with distinct chemical properties and applications.
1-(4-Methoxybenzyl)piperazine: A compound with a methoxy group instead of a methyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-methyl-1-[(4-methylphenyl)methyl]piperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c1-11-3-5-13(6-4-11)10-15-8-7-14-12(2)9-15;/h3-6,12,14H,7-10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXPZNZDAZURCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=C(C=C2)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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